An In-Depth Technical Guide to Methyl 3-(2-phenylethylamino)propanoate: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Methyl 3-(2-phenylethylamino)propanoate: Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of methyl 3-(2-phenylethylamino)propanoate, a key intermediate in the synthesis of pharmacologically active molecules. While a dedicated CAS (Chemical Abstracts Service) number for this compound under its systematic IUPAC name is not prominently indexed in major chemical databases, its synthesis and characterization are well-documented in the scientific literature under the synonym N-(β-carbomethoxyethyl)phenethylamine. This guide will serve as an essential resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a clear rationale for its application.
Compound Identification and Profile
Methyl 3-(2-phenylethylamino)propanoate is a secondary amine and a β-amino ester. Its structure is characterized by a phenylethyl group attached to the nitrogen atom of a methyl propanoate backbone. The primary synthetic route to this molecule is the aza-Michael addition of phenethylamine to methyl acrylate.[1][2]
| Identifier | Value |
| Systematic Name | Methyl 3-(2-phenylethylamino)propanoate |
| Synonym | N-(β-carbomethoxyethyl)phenethylamine |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Canonical SMILES | COC(=O)CCNCCC1=CC=CC=C1 |
| InChI Key | YDAGENQWWYQJKS-UHFFFAOYSA-N |
Synthesis: The Aza-Michael Addition
The most direct and efficient method for preparing methyl 3-(2-phenylethylamino)propanoate is the conjugate addition of 2-phenylethylamine to methyl acrylate.[1][2] This reaction proceeds readily, often without the need for a catalyst, although polar protic solvents like methanol are known to significantly accelerate the reaction rate.[1][3]
The reaction mechanism involves the nucleophilic attack of the primary amine (phenethylamine) onto the β-carbon of the α,β-unsaturated ester (methyl acrylate). The choice of methanol as a solvent is strategic; its protic nature facilitates the proton transfer steps in the mechanism and can stabilize the enolate intermediate, thereby catalyzing the addition.[1] The reaction is typically performed at room temperature to selectively yield the mono-adduct. Higher temperatures can promote a second Michael addition, leading to the formation of the diester, N,N-bis-(β-carbomethoxyethyl)phenethylamine.[1][2]
Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures.[1]
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Reaction Setup: To a one-necked, 250 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 2-phenylethylamine (0.1 mol).
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Reagent Addition: Add methyl acrylate (0.1 mol) dropwise to the stirred amine over approximately 5-10 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.
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Solvent and Reaction Time: Add methanol (e.g., 50 mL) to the mixture. Stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In methanol, the reaction often reaches high conversion within a few hours (e.g., 3-4 hours).[1]
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Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield the pure product, methyl 3-(2-phenylethylamino)propanoate, as a colorless liquid.[1] This step is critical to remove any unreacted starting materials and the potential N,N-disubstituted by-product.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below is consistent with that reported in the literature for N-(β-carbomethoxyethyl)phenethylamine.[1]
| Technique | Observed Data |
| Appearance | Colorless Liquid |
| Boiling Point | 120-122 °C at 1.0 mmHg |
| ¹H NMR (CDCl₃) | δ 2.51 (t, 2H), 2.75-2.85 (m, 4H), 2.91 (t, 2H), 3.64 (s, 3H), 7.10-7.25 (m, 5H) |
| ¹³C NMR (CDCl₃) | δ 34.3, 36.1, 47.1, 49.9, 51.4, 126.0, 128.3, 128.7, 139.7, 172.9 |
| IR (Neat) | 3330 (N-H), 3025, 2980, 2900, 2790, 1735 (C=O, ester), 1575 cm⁻¹ |
| Mass Spec (EI) | m/z 207 (M⁺), 116, 105, 104, 91, 77, 65 |
Interpretation of Spectroscopic Data
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¹H NMR: The spectrum clearly shows the singlet at 3.64 ppm for the methyl ester protons. The two triplets at 2.51 and 2.91 ppm correspond to the two methylene groups of the propanoate chain, while the multiplet at 2.75-2.85 ppm integrates to four protons, representing the two adjacent methylene groups of the phenylethyl moiety. The aromatic protons appear as a multiplet in the 7.10-7.25 ppm region.
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¹³C NMR: The peak at 172.9 ppm is characteristic of the ester carbonyl carbon. The signal at 51.4 ppm corresponds to the methoxy carbon. The remaining signals in the aliphatic region (34.3-49.9 ppm) and aromatic region (126.0-139.7 ppm) are consistent with the proposed structure.
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IR Spectroscopy: The strong absorption at 1735 cm⁻¹ confirms the presence of the ester carbonyl group. The peak at 3330 cm⁻¹ is indicative of the N-H stretch of the secondary amine.
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z 207 confirms the molecular weight of the compound. Key fragmentation patterns, such as the loss of the carbomethoxyethyl group or cleavage at the benzylic position, can be used to further validate the structure.
Applications in Drug Development
β-amino esters, and specifically N-phenylethyl substituted derivatives, are valuable building blocks in medicinal chemistry. Methyl 3-(2-phenylethylamino)propanoate and its corresponding N,N-disubstituted analog serve as crucial precursors in the synthesis of 1-(2-phenethyl)piperidine-4-one.[1][2] This piperidinone core is a foundational scaffold for a class of potent synthetic opioids, most notably fentanyl and its analogues (e.g., carfentanil, sufentanil).[1]
The synthesis involves the Dieckmann condensation of the N,N-disubstituted diester, which is readily formed from the title compound by a second Michael addition with methyl acrylate. The resulting β-ketoester is then hydrolyzed and decarboxylated to afford the target piperidinone. The availability of a straightforward, high-yield synthesis for methyl 3-(2-phenylethylamino)propanoate makes it an industrially relevant starting material for these important analgesic agents.
References
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MRS Communications. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Available at: [Link]
- Fakhraian, H., & Babaie Panbeh Riseh, M. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
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Molecules. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Available at: [Link]
- Google Patents. (2021). Process for producing N-methyl-beta-alanine derivative.
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ResearchGate. (2001). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Available at: [Link]
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Semantic Scholar. (2005). TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Available at: [Link]
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MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
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Scribd. (2009). Two-Step Reaction of Phenylethylamine. Available at: [Link]
